molecular formula C13H10ClFO B6380873 2-Chloro-5-(2-fluoro-4-methylphenyl)phenol CAS No. 1261955-33-2

2-Chloro-5-(2-fluoro-4-methylphenyl)phenol

Cat. No.: B6380873
CAS No.: 1261955-33-2
M. Wt: 236.67 g/mol
InChI Key: LFVYSHASOJVFBC-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H10ClFO. It is a derivative of phenol, characterized by the presence of chlorine and fluorine atoms on the aromatic ring.

Properties

IUPAC Name

2-chloro-5-(2-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-4-10(12(15)6-8)9-3-5-11(14)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVYSHASOJVFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685890
Record name 4-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-33-2
Record name 4-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and coupling reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like H2O2 for oxidation, and reducing agents like NaBH4 for reduction. The conditions typically involve controlled temperatures and the use of solvents such as ethanol (EtOH) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-methylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Chloro-5-(2-fluoro-4-methylphenyl)phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The specific molecular targets and pathways involved depend on the context of its application .

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